

Application Note: Developing a Stable Formulation of Enoxaparin for Experimental Use

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Compound of Interest

Compound Name: *Noraucuparin*

Cat. No.: *B15581698*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a widely used anticoagulant medication for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves binding to antithrombin III, which potentiates the inactivation of Factor Xa and, to a lesser extent, Factor IIa (thrombin).[1][3] For researchers and drug development professionals, ensuring the stability of Enoxaparin formulations is paramount for obtaining reliable and reproducible experimental results. Enoxaparin is susceptible to degradation through pathways such as depolymerization and desulfation, which can be influenced by formulation parameters and storage conditions.[4] This application note provides a comprehensive guide to developing a stable Enoxaparin formulation for experimental purposes, including detailed protocols for formulation preparation, stress testing, and stability assessment.

Key Formulation Considerations for Enoxaparin Stability

The stability of an Enoxaparin sodium solution is influenced by several factors, including pH, the choice of excipients, and storage conditions.

- **pH and Buffer Systems:** The pH of the formulation is a critical parameter affecting the stability of Enoxaparin. Commercial formulations of Enoxaparin sodium injection have a pH in the range of 5.5 to 7.5.[5] Maintaining the pH within this range is crucial to minimize

degradation. For experimental formulations, the use of a suitable buffer system, such as a phosphate or citrate buffer, is recommended to maintain a stable pH. While specific buffers for commercial formulations are often proprietary, Tris-HCl buffers at pH 7.4 are commonly used in analytical methods for Enoxaparin and can be considered for in vitro experimental setups.[6]

- Excipients and Stabilizers:
 - Diluents: For experimental purposes, Enoxaparin is often diluted. The choice of diluent can impact stability. Sterile Water for Injection and 0.9% Sodium Chloride are common diluents.[7] Studies have shown that diluted Enoxaparin can maintain stability for extended periods under specific conditions.[7] For instance, a 20 mg/mL Enoxaparin solution diluted with 0.9% sodium chloride was found to be stable for up to 43 days when refrigerated or at room temperature, protected from light.[7]
 - Preservatives: For multi-dose experimental formulations, a preservative may be necessary to prevent microbial growth. Benzyl alcohol (15 mg/mL) is a common preservative used in multi-dose vials of Enoxaparin.[5]
 - Antioxidants and Chelating Agents: While the use of antioxidants and chelating agents is a common strategy to enhance the stability of pharmaceuticals, specific public data on their use in Enoxaparin formulations is limited.[8] However, for experimental formulations where oxidative degradation is a concern, the inclusion of an antioxidant could be explored.
- Storage Conditions: Proper storage is essential to maintain the stability of Enoxaparin formulations. It is recommended to store Enoxaparin solutions at controlled room temperature or under refrigeration (2-8°C) and to protect them from light.[7] Freezing should be avoided as it can lead to a loss of activity.[4]

Data Presentation

Table 1: Recommended Formulation and Storage Parameters for Experimental Enoxaparin Solutions

Parameter	Recommendation	Rationale
pH	5.5 - 7.5	Minimizes chemical degradation.[5]
Buffer System	Phosphate or Citrate Buffer	Maintains a stable pH within the optimal range.
Diluent	Sterile Water for Injection or 0.9% Sodium Chloride	Common and tested diluents for Enoxaparin solutions.[7]
Preservative (for multi-dose)	Benzyl Alcohol (e.g., 15 mg/mL)	Prevents microbial contamination in multi-dose preparations.[5]
Storage Temperature	2-8°C (Refrigerated) or 20-25°C (Controlled Room Temperature)	Ensures stability over time.[7]
Light Exposure	Protect from light	Prevents potential photodegradation.[7]

Table 2: Stability of Diluted Enoxaparin Sodium Solutions

Concentration	Diluent	Storage Temperature	Storage Duration	Stability	Reference
20 mg/mL	0.9% Sodium Chloride	22-26°C (Natural Light)	43 days	Retained ≥90% of baseline anti-Xa and anti-IIa activity	[7] [9]
20 mg/mL	0.9% Sodium Chloride	22-26°C (Dark)	43 days	Retained ≥90% of baseline anti-Xa and anti-IIa activity	[7] [9]
20 mg/mL	0.9% Sodium Chloride	2-8°C (Dark)	43 days	Retained ≥90% of baseline anti-Xa and anti-IIa activity	[7] [9]
8 mg/mL	Sterile Water for Injection	2-6°C	14 days	Stable	[10]
8 mg/mL	Sterile Water for Injection	2-6°C	30 days	Significant degradation observed	[10]

Experimental Protocols

Protocol 1: Preparation of a Buffered Enoxaparin Formulation (10 mg/mL)

Materials:

- Enoxaparin Sodium powder (USP grade)
- Sodium Phosphate Monobasic

- Sodium Phosphate Dibasic
- Sterile Water for Injection
- 0.22 µm sterile filter
- Sterile vials

Procedure:

- Prepare a 50 mM sodium phosphate buffer at pH 7.0 using Sodium Phosphate Monobasic and Sodium Phosphate Dibasic in Sterile Water for Injection.
- Filter the buffer solution through a 0.22 µm sterile filter into a sterile container.
- Accurately weigh the required amount of Enoxaparin Sodium powder to achieve a final concentration of 10 mg/mL.
- Aseptically dissolve the Enoxaparin Sodium powder in the sterile phosphate buffer.
- Gently swirl the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent aggregation.
- Aseptically filter the final Enoxaparin solution through a 0.22 µm sterile filter into sterile vials.
- Store the prepared formulation at 2-8°C, protected from light.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.^[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.^{[10][12]}

Table 3: Recommended Conditions for Forced Degradation Studies of Enoxaparin Sodium

Stress Condition	Reagent and Concentration	Temperature	Duration
Acid Hydrolysis	0.1 M HCl	60°C	8 hours
Base Hydrolysis	0.1 M NaOH	Room Temperature	4 hours
Oxidation	3% H ₂ O ₂	Room Temperature	24 hours
Thermal Degradation	Dry Heat	70°C	48 hours
Photodegradation	UV light (254 nm) and visible light	Room Temperature	24 hours

Procedure:

- Prepare the Enoxaparin formulation as described in Protocol 1.
- For each stress condition, place an aliquot of the Enoxaparin solution in a suitable container (e.g., glass vial).
- Expose the aliquots to the conditions outlined in Table 3. Include a control sample stored at 2-8°C and protected from light.
- After the specified duration, neutralize the acidic and basic samples to a pH of approximately 7.0.
- Analyze all samples (stressed and control) using the stability-indicating analytical methods described in Protocol 3.

Protocol 3: Stability-Indicating Analytical Methods

A. Anti-Factor Xa (Anti-Xa) Chromogenic Assay

This assay measures the biological activity of Enoxaparin.

Materials:

- Chromogenic substrate for Factor Xa

- Bovine Factor Xa
- Antithrombin (AT)
- Tris-HCl buffer (pH 7.4 and 8.4)
- Microplate reader

Procedure:

- Prepare a series of Enoxaparin standards and samples diluted in pH 7.4 Tris-HCl buffer.
- In a microplate well, add the Enoxaparin standard or sample, followed by a known concentration of Antithrombin.
- Incubate for a short period to allow the Enoxaparin-AT complex to form.
- Add a known amount of Factor Xa to the well. The Enoxaparin-AT complex will inhibit a portion of the Factor Xa.
- Incubate to allow for the inhibition reaction.
- Add the chromogenic substrate for Factor Xa. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound.
- Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
- The amount of color produced is inversely proportional to the anti-Xa activity of the Enoxaparin in the sample.
- Construct a standard curve and determine the anti-Xa activity of the samples.

B. High-Performance Size-Exclusion Chromatography (HPLC-SEC)

This method is used to monitor changes in the molecular weight distribution of Enoxaparin, which is an indicator of depolymerization.

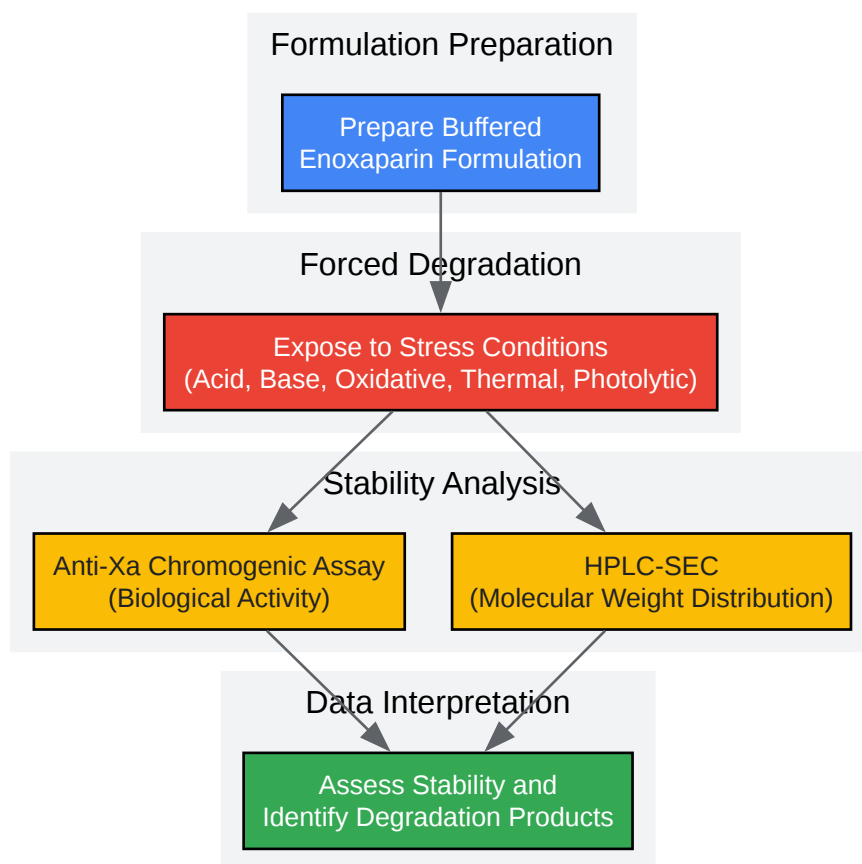
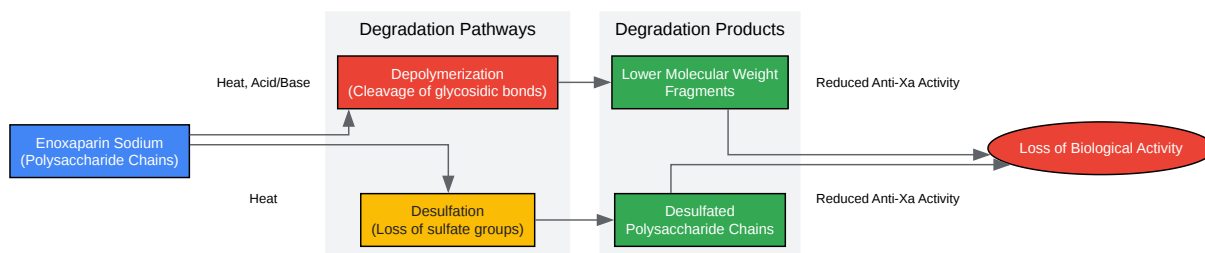
Materials:

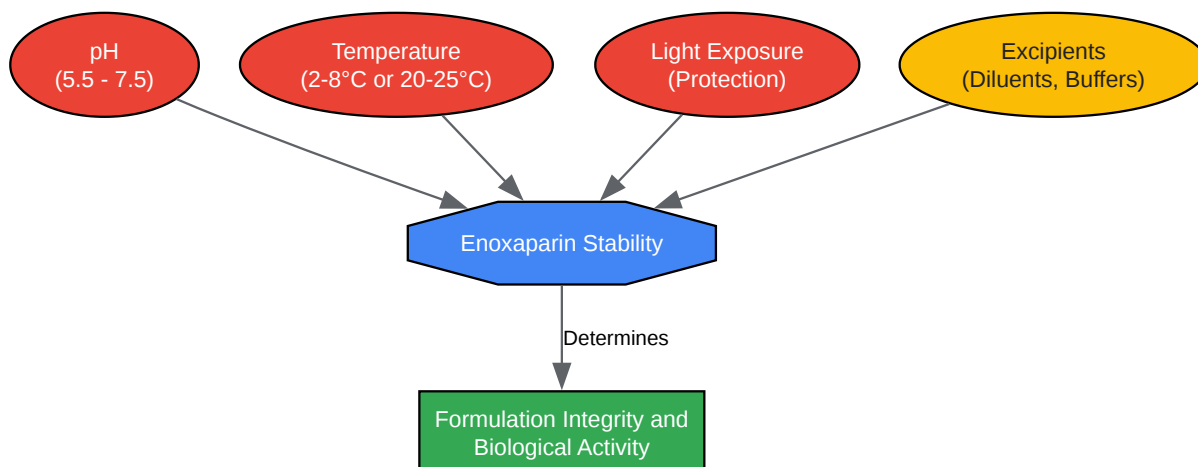
- HPLC system with a refractive index (RI) detector
- Size-exclusion column suitable for separating low molecular weight heparins
- Mobile phase (e.g., 0.1 M sodium sulfate)
- Enoxaparin molecular weight standards

Procedure:

- Prepare the mobile phase and equilibrate the HPLC system and column.
- Prepare Enoxaparin samples and standards at a known concentration (e.g., 10 mg/mL) in the mobile phase.
- Inject the molecular weight standards to calibrate the column.
- Inject the Enoxaparin samples.
- Monitor the elution profile using the RI detector.
- Analyze the chromatograms to determine the molecular weight distribution and to detect the presence of lower molecular weight degradation products.

Visualizations





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